![molecular formula C21H19N5O2 B11037474 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B11037474.png)
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS Number332074-12-1) is a chemical compound with the molecular formula C₁₅H₁₅N₅O. It falls within the class of pyrimidinones.
Structure: The compound consists of a pyrimidine ring (with a methyl group at position 6) fused to a quinazoline ring (with dimethyl substitution at positions 4 and 7). Additionally, it features an amino group at the quinazoline nitrogen and a hydroxyl group at position 4 of the pyrimidine ring.
Synonyms: It goes by various synonyms, including STK167611, BAS 00916240, and Oprea1_725225.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions: While specific reagents and conditions depend on the reaction type, typical reactions could involve oxidation, reduction, or substitution.
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: It might find applications in materials science or as a building block for other compounds.
Mechanism of Action
Targets and Pathways: Unfortunately, detailed information on its mechanism of action is scarce. researchers would study its interactions with specific proteins, enzymes, or cellular pathways.
Comparison with Similar Compounds
Uniqueness: To highlight its uniqueness, we’d need to compare it with structurally related compounds. Unfortunately, without specific analogs, I can’t provide a direct comparison.
Similar Compounds: Some related compounds include other quinazoline derivatives or pyrimidinones.
Biological Activity
The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol is a heterocyclic organic molecule that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of quinazoline and pyrimidine derivatives. Its molecular formula is C15H15N5O, with a molecular weight of 281.32 g/mol. The specific structural components include:
- A quinazoline moiety substituted with dimethyl groups at positions 4 and 7.
- An amino group at position 2.
- A methoxyphenyl group at position 6.
- A hydroxyl group at position 4 of the pyrimidine ring.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical pathways such as:
- Cell Cycle Regulation : By influencing cyclins and cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are essential for apoptosis induction.
Data Table: Comparison with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to This compound :
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Methoxyquinazolin-2-yloxy)-N,N-dimethylbenzamide | Quinazoline + methoxy | Antitumor |
6-(Phenylthio)pyrimidin-4(3H)-one | Pyrimidine + thioether | Antimicrobial |
5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole + methoxy | Anti-inflammatory |
Case Studies
- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
- Antimicrobial Activity Assessment : In vitro testing against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting strong antimicrobial properties that warrant further exploration for therapeutic applications.
- Anti-inflammatory Mechanism Investigation : Research indicated that the compound reduced pro-inflammatory cytokines in macrophages, highlighting its potential in managing chronic inflammatory conditions.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-4-9-16-13(2)22-20(24-18(16)10-12)26-21-23-17(11-19(27)25-21)14-5-7-15(28-3)8-6-14/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
VYAOXSKVGDHBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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